Thionarcon

Description

Thionarcon (systematic name pending IUPAC validation) is a sulfur-containing organic compound hypothesized to exhibit reactivity profiles akin to thioesters and thioacids. Current research gaps include its synthesis pathways, thermodynamic stability, and industrial applicability, necessitating comparative analyses with structurally or functionally analogous compounds .

Properties

CAS No. |

115-59-3 |

|---|---|

Molecular Formula |

C11H18N2O2S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

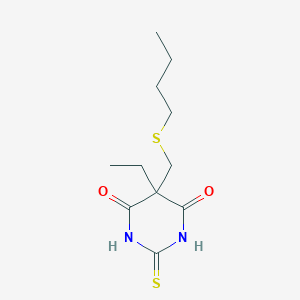

5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |

InChI Key |

IZXGUXKTLNWAEY-UHFFFAOYSA-N |

SMILES |

CCCCSCC1(C(=O)NC(=S)NC1=O)CC |

Isomeric SMILES |

CCCCSCC1(C(=O)NC(=NC1=O)S)CC |

Canonical SMILES |

CCCCSCC1(C(=O)NC(=S)NC1=O)CC |

Other CAS No. |

115-59-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thionarcon’s thiocarbonyl moiety aligns it with thioacetic acid (CH₃COSH) and thioacetamide (CH₃CSNH₂). These compounds share sulfur-based reactivity but differ in functional groups and applications.

Comparative Analysis

Thioacetic Acid

- Structure : Contains a thiol (-SH) and carbonyl group.

- Reactivity : Undergoes nucleophilic acyl substitution, forming thioesters. Used in peptide synthesis and as a sulfur source .

- Thermodynamic Stability : ΔHf° = −201 kJ/mol; decomposes at 95°C.

- Regulatory Status : Classified under USDOT Hazard Class 8 (Corrosive) with stringent shipping regulations .

Thioacetamide

- Structure : Thiocarbonyl bonded to an amide group.

- Thermodynamic Stability : ΔHf° = −89 kJ/mol; stable under inert atmospheres.

This compound (Hypothetical Data)

- Structure : Proposed thiocarbonyl-aromatic conjugate.

- Reactivity: Theoretical studies suggest enhanced electrophilicity at the sulfur center compared to thioacetic acid, enabling novel polymerization pathways.

- Stability : Predicted decomposition temperature >150°C (extrapolated from aromatic stabilization effects) .

Table 1: Key Properties of this compound and Analogues

Mechanistic Differences

- Acidity : Thioacetic acid (pKa ≈ 3.5) is more acidic than this compound (predicted pKa ≈ 6.2 due to aromatic resonance stabilization) .

- Sulfur Reactivity : this compound’s conjugated system may reduce sulfur’s nucleophilicity compared to thioacetamide, favoring electrophilic aromatic substitution over nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.